3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1951440-11-1
VCID: VC7955736
InChI: InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3
SMILES: CC1=CS(=O)(=O)C2=CC=CC=C2N1C
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide

CAS No.: 1951440-11-1

Cat. No.: VC7955736

Molecular Formula: C10H11NO2S

Molecular Weight: 209.27

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide - 1951440-11-1

Specification

CAS No. 1951440-11-1
Molecular Formula C10H11NO2S
Molecular Weight 209.27
IUPAC Name 3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide
Standard InChI InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3
Standard InChI Key ZRTORADAYSKNIA-UHFFFAOYSA-N
SMILES CC1=CS(=O)(=O)C2=CC=CC=C2N1C
Canonical SMILES CC1=CS(=O)(=O)C2=CC=CC=C2N1C

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3,4-dimethyl-4H-1,4-benzothiazine-1,1-dioxide consists of a benzene ring fused to a 1,4-thiazine ring, where the sulfur atom is oxidized to a sulfone (1,1-dioxide). Methyl groups at positions 3 and 4 introduce steric and electronic modifications that influence reactivity and biological interactions . The molecular formula is C₁₀H₁₁NO₂S, with a molecular weight of 225.27 g/mol (calculated from analogs in ).

Key Features:

  • Sulfone group: Enhances polarity and stability compared to non-oxidized thiazines .

  • Methyl substituents: Modulate electronic density and steric hindrance, affecting binding to biological targets .

Spectroscopic Characterization

Data from analogous 1,4-benzothiazine sulfones ( ) provide insights into expected spectral properties:

  • IR: Strong absorption bands at ~1,330 cm⁻¹ and ~1,150 cm⁻¹ (S=O symmetric/asymmetric stretching) .

  • ¹H NMR:

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 4H) .

    • Methyl groups: δ 2.3–2.5 ppm (singlets for C3 and C4-CH₃) .

  • MS: Molecular ion peak at m/z 225 (M⁺), with fragmentation patterns indicative of sulfone and methyl loss .

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via condensation-oxidation strategies, leveraging methodologies developed for related benzothiazine sulfones ( ):

Route 2: Gabriel–Colman Rearrangement

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide undergoes rearrangement with alkylating agents (e.g., methyl iodide) in basic conditions to introduce methyl groups .

Reaction Yields and Conditions

Reaction StepConditionsYield (%)Source
Condensation (β-diketone)DMSO, 190°C, 20 min70–94
Oxidation (H₂O₂/AcOH)Reflux, 15 min65–80
Methylation (Gabriel–Colman)NaOEt, CH₃I, 40–50°C75–90

Pharmacological and Biological Activities

Antimicrobial Properties

Derivatives of 1,4-benzothiazine sulfones exhibit broad-spectrum activity against Gram-positive bacteria. For example:

  • Bacillus subtilis: MIC = 0.00975–1.56 mg/mL ( ).

  • Staphylococcus aureus: Inhibition zones of 12–18 mm at 1 mg/disc .

Structure-Activity Relationship (SAR):

  • Methyl groups: Enhance lipophilicity, improving membrane penetration .

  • Sulfone moiety: Critical for disrupting bacterial cell wall synthesis .

Industrial and Research Applications

Drug Development

3,4-Dimethyl-4H-1,4-benzothiazine-1,1-dioxide serves as a precursor for:

  • Antipsychotic agents: Structural analogs inhibit dopamine receptors .

  • Anti-inflammatory drugs: COX-2 inhibition via sulfone-mediated redox modulation .

Material Science

Sulfone-containing benzothiazines are utilized in:

  • Photostabilizers: UV absorption due to conjugated π-systems .

  • Polymer additives: Enhance thermal stability in resins .

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